D-Lysine

Vue d'ensemble

Description

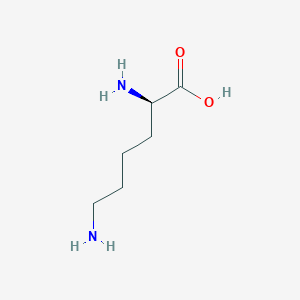

La D-lysine, également connue sous le nom d’acide (2R)-2,6-diaminohexanoïque, est un énantiomère de l’acide aminé lysine. Il s’agit d’un acide aminé aliphatique basique avec une chaîne latérale chargée positivement à pH physiologique. Contrairement à son homologue L-lysine, qui est biologiquement active et essentielle pour les humains, la this compound ne se trouve pas couramment dans la nature et est souvent synthétisée à des fins de recherche et industrielles .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La D-lysine peut être synthétisée par racémisation de la L-lysine. Ce processus implique la conversion de la L-lysine en un mélange racémique de this compound et de L-lysine. Une méthode implique le traitement de la L-lysine avec de l’hydroxyde de sodium à des températures élevées (100 °C) en présence de salicylaldéhyde, qui agit comme catalyseur. Le processus de racémisation peut être réalisé en 4 heures .

Méthodes de production industrielle : La production industrielle de this compound implique souvent une transformation asymétrique microbienne. Par exemple, les cellules de Hafnia alvei AS1.1009 peuvent être utilisées comme biocatalyseurs pour convertir des cristaux de DL-lysine en this compound cristalline avec un rendement de 56,6 % après purification .

Analyse Des Réactions Chimiques

Racemization and Biocatalytic Production

D-Lysine is primarily produced via racemization of L-lysine, followed by asymmetric degradation. A two-step enzymatic process achieves high enantiomeric purity (>99.9%):

- Step 1 : Chemical racemization using salicylaldehyde in alkaline conditions (1.0 M NaOH, 100°C), forming a Schiff base intermediate to accelerate L→D isomerization .

- Step 2 : Microbial decarboxylation with lysine decarboxylase (EC 4.1.1.18), selectively degrading residual L-lysine into cadaverine while preserving this compound. Crude enzyme extracts from E. coli achieve 48.8% yield with 99.5% enantiomeric excess (ee) .

| Initial L-Lysine (mM) | This compound Yield (%) | Enantiomeric Excess (%) | Cadaverine (mM) |

|---|---|---|---|

| 680 | 46.9 | 99.5 | 323.5 |

| 1710 | 48.8 | 99.3 | 783.4 |

Catabolic Pathways in Bacteria

In Pseudomonas putida, this compound catabolism proceeds via:

- Aminotransferase (PP3590) : Converts this compound to Δ¹-piperideine-2-carboxylate (P2C) using α-ketoglutarate as a co-substrate .

- Dehydrogenase (PP3596) : Oxidizes this compound to P2C, with knockout mutants showing 60% reduced growth rates on this compound .

- Downstream metabolism involves P2C reduction to L-pipecolate and conversion to α-aminoadipate for entry into the TCA cycle .

Non-Enzymatic Glycation Inhibition

This compound competitively inhibits protein glycation by blocking L-lysine’s ε-amino group. In vitro studies demonstrate:

- 50–70% reduction in glycated hemoglobin (HbA1c) at 2.0 mM this compound .

- Dose-dependent suppression of advanced glycation end-products (AGEs) in serum albumin incubated with glucose .

| This compound (mM) | Glycated Albumin (% Reduction) | HbA1c (% Reduction) |

|---|---|---|

| 0.25 | 15% | 18% |

| 2.00 | 68% | 72% |

Chemical Modifications and Reactivity

- Amidation : Reacts with apple pectin (3.5% degree of amidation) under aqueous conditions (60°C, pH 8.0) .

- Oxidative Demethylation : Jumonji histone demethylases (e.g., JMJD2A) cannot demethylate this compound residues due to stereochemical constraints, unlike their activity on L-lysine .

- Maillard Reaction : Forms distinct low-molecular-weight products (H/C <1.5) compared to L-lysine, involving Strecker degradation pathways .

Enzymatic Stereoselectivity

- Lysine Racemases : TM1597 from Thermotoga maritima exhibits broad substrate specificity (Km = 2.8 mM for this compound) and requires pyridoxal 5′-phosphate (PLP) for activity .

- Antimicrobial Peptides : this compound substitutions reduce α-helical content (CD spectroscopy) and hemolytic toxicity while retaining 70–80% antibacterial activity .

| This compound Substitutions | α-Helicity (%) | MIC (μg/mL) S. aureus | Hemolysis (% RBC Lysis) |

|---|---|---|---|

| 0 | 85 | 4.0 | 45 |

| 3 | 52 | 6.2 | 12 |

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Drug Development

D-Lysine serves as a crucial building block in the synthesis of peptide-based drugs. It is utilized in the development of analogs for hormones such as luteinizing-hormone-releasing hormone, which plays a significant role in reproductive health . Additionally, this compound is involved in creating formulations that enhance drug delivery systems due to its ability to form polylysine complexes that can act as drug carriers .

1.2 Antiviral Properties

Research indicates that this compound may have antiviral properties, particularly against herpes simplex virus. Clinical studies have suggested that supplementation with this compound can reduce the frequency and severity of herpes outbreaks . This has led to its use as a dietary supplement for individuals prone to herpes infections.

Biocatalysis

2.1 Enantiopure Production

this compound is produced through biocatalytic processes that convert L-lysine into this compound using specific enzymes. This method has been optimized for high yields and enantiomeric excess, making it a valuable compound in both research and industrial applications . The microbial production of this compound has shown significant promise, with studies reporting yields exceeding 99% enantiomeric excess under optimized conditions .

| Substrate Concentration (mM) | This compound Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| 680 | 46.9 | 99.5 |

| 1030 | 48.1 | 99.5 |

| 1370 | 48.8 | 99.4 |

| 1710 | 48.8 | 99.3 |

Agricultural Applications

3.1 Animal Nutrition

this compound is commonly added to animal feed to ensure adequate protein synthesis and growth in livestock. It is particularly beneficial for monogastric animals such as pigs and poultry, where lysine is often the limiting amino acid in diets . The addition of this compound enhances feed efficiency and promotes better overall health in animals.

Case Studies

4.1 Clinical Study on Herpes Management

A notable clinical study published in a peer-reviewed journal examined the effects of this compound supplementation on patients with recurrent herpes simplex virus infections. The study found that participants who took this compound experienced fewer outbreaks compared to those on placebo, suggesting a potential therapeutic role for this compound in managing viral infections .

4.2 Biocatalytic Production Efficiency

A case study focusing on the production of this compound via biocatalysis highlighted the optimization of reaction conditions that led to an increase in yield and purity of this compound produced from L-lysine. The study demonstrated that by adjusting substrate concentrations and enzyme activity, researchers could achieve significant improvements in production efficiency .

Mécanisme D'action

La D-lysine exerce ses effets principalement par son interaction avec les composants cellulaires. Elle peut se lier aux membranes cellulaires chargées négativement par des interactions électrostatiques, favorisant l’adhésion et la croissance cellulaires. Dans les applications de transfert de gènes, les polymères de this compound peuvent pénétrer les membranes cellulaires et délivrer du matériel génétique dans les cellules .

Composés similaires :

L-lysine : L’énantiomère biologiquement actif de la lysine, essentiel pour la santé humaine.

Poly-L-lysine : Utilisée de la même manière que la poly-D-lysine pour les applications de culture cellulaire.

Acide diaminopimélique : Un intermédiaire dans la biosynthèse de la lysine chez les bactéries.

Unicité : La this compound est unique dans son application à des fins synthétiques et de recherche, en particulier pour améliorer l’adhésion cellulaire et le transfert de gènes. Contrairement à la L-lysine, elle n’est pas d’origine naturelle et est synthétisée pour des utilisations scientifiques et industrielles spécifiques .

Comparaison Avec Des Composés Similaires

L-lysine: The biologically active enantiomer of lysine, essential for human health.

Poly-L-lysine: Used similarly to poly-D-lysine for cell culture applications.

Diaminopimelic Acid: An intermediate in the biosynthesis of lysine in bacteria.

Uniqueness: D-lysine is unique in its application for synthetic and research purposes, particularly in enhancing cell adhesion and gene transfer. Unlike L-lysine, it is not naturally occurring and is synthesized for specific scientific and industrial uses .

Activité Biologique

D-Lysine, a stereoisomer of the amino acid L-lysine, has garnered attention for its unique biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, highlighting its effects on various biological systems, its potential therapeutic applications, and relevant case studies.

Overview of this compound

This compound is an essential amino acid that plays a critical role in protein synthesis and various metabolic processes. Unlike its L-form counterpart, this compound is not commonly found in proteins but has been shown to exhibit distinct biological properties that can be advantageous in certain therapeutic contexts.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties, particularly in the context of modifying antimicrobial peptides (AMPs). Research indicates that the substitution of L-lysine with this compound in peptides can enhance their antimicrobial efficacy while reducing cytotoxicity to eukaryotic cells.

Research Findings

- Antimicrobial Peptide Modifications : A study found that analogs of the peptide CM15 containing this compound showed moderate decreases in antimicrobial activity but significantly reduced toxicity towards eukaryotic cells. The introduction of this compound residues led to a loss of helical structure, correlating with decreased cytotoxicity and maintained antimicrobial properties .

- Enhanced Efficacy Against Pathogens : Another study demonstrated that this compound-modified analogs exhibited significant antimicrobial effects against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), alongside reduced hemolytic activity. This suggests a potential for developing new antibacterial agents using this compound substitutions .

- Mechanism of Action : The incorporation of D-lysines into AMPs was shown to disrupt their secondary structures, which is hypothesized to alter their interactions with bacterial membranes, enhancing their selectivity for bacterial cells over human cells .

Anticancer Properties

This compound's role extends beyond antimicrobial activity; it has been investigated for its anticancer potential as well.

Case Studies

- Anti-Proliferative Effects : Research indicated that the analog SRD7, modified with D-lysines, demonstrated notable anti-proliferative effects against human lung cancer cell lines (H838 and H460). This highlights the compound's potential as a therapeutic agent in cancer treatment .

- Mechanisms Underlying Anticancer Activity : The study suggested that this compound substitutions might enhance the interaction of peptides with cancer cell membranes, leading to increased apoptosis in cancerous cells while sparing normal cells .

Comparative Analysis of Biological Activities

The table below summarizes key findings related to the biological activities of this compound compared to L-lysine:

| Property | L-Lysine | This compound |

|---|---|---|

| Antimicrobial Activity | Moderate | Enhanced against specific pathogens |

| Cytotoxicity | Higher | Lower |

| Anticancer Activity | Limited | Significant anti-proliferative effects |

| Structural Stability | Stable helical structure | Disrupted helical structure |

Propriétés

IUPAC Name |

(2R)-2,6-diaminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXKERNSBIXSRK-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26853-89-4 | |

| Record name | D-Lysine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26853-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4074986 | |

| Record name | D-Lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Lysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003405 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

310.00 to 312.00 °C. @ 760.00 mm Hg | |

| Record name | D-Lysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003405 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

923-27-3, 26853-89-4 | |

| Record name | D-Lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Lysine, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026853894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Lysine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03252 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-lysine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-LYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HQ6U6424Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Lysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003405 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

218.00 °C. @ 760.00 mm Hg | |

| Record name | D-Lysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003405 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.